molecular formula C10H7F2IO2 B14541503 Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate CAS No. 61855-61-6

Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate

Cat. No.: B14541503
CAS No.: 61855-61-6
M. Wt: 324.06 g/mol
InChI Key: RJINUGITMBAOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate is an organic compound with a complex structure that includes fluorine, iodine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate typically involves the reaction of 4-iodobenzaldehyde with difluoroacetic acid and methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • Methyl 2-(3-chlorophenyl)prop-2-enoate

Uniqueness

Methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. These elements can enhance the compound’s reactivity and stability, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

61855-61-6

Molecular Formula

C10H7F2IO2

Molecular Weight

324.06 g/mol

IUPAC Name

methyl 2,3-difluoro-3-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H7F2IO2/c1-15-10(14)9(12)8(11)6-2-4-7(13)5-3-6/h2-5H,1H3

InChI Key

RJINUGITMBAOTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C1=CC=C(C=C1)I)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.